molecular formula C8H7BrClFO B1380791 1-Bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene CAS No. 1516298-29-5

1-Bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene

Cat. No.: B1380791
CAS No.: 1516298-29-5
M. Wt: 253.49 g/mol
InChI Key: AGVZIBPTPUDSHV-UHFFFAOYSA-N
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Description

1-Bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene can be synthesized through several synthetic routes. One common method involves the halogenation of 2-(chloromethyl)-3-fluoro-4-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.

    Electrophilic Aromatic Substitution: The methoxy and fluorine groups can direct electrophiles to specific positions on the benzene ring, facilitating reactions such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroxy derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as ethanol or water.

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of catalysts such as aluminum chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of palladium catalysts.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups replacing bromine or chlorine.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfo, or additional halogenated derivatives.

    Oxidation and Reduction: Formation of quinones or hydroxy derivatives, respectively.

Scientific Research Applications

1-Bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The presence of multiple halogen atoms and a methoxy group allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

  • 1-Bromo-2-(chloromethyl)-4-fluorobenzene
  • 1-Bromo-3-(chloromethyl)-2-fluoro-4-methoxybenzene
  • 1-Chloro-2-(bromomethyl)-3-fluoro-4-methoxybenzene

Comparison: 1-Bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and interactions. Compared to similar compounds, it may exhibit different reactivity patterns in nucleophilic substitution and electrophilic aromatic substitution reactions. The presence of the methoxy group also enhances its electron-donating ability, affecting its behavior in various chemical processes.

Properties

IUPAC Name

1-bromo-2-(chloromethyl)-3-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-12-7-3-2-6(9)5(4-10)8(7)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVZIBPTPUDSHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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